molecular formula C19H33NO4 B1408500 Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 1416176-19-6

Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B1408500
CAS No.: 1416176-19-6
M. Wt: 339.5 g/mol
InChI Key: FEIHGGPBTCQGNI-UHFFFAOYSA-N
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Description

Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[55]undecane-3-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the tert-butyl and ethoxy-oxoethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
  • Tert-butyl 9-(2-methoxy-2-oxoethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

Uniqueness

Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate is unique due to its specific functional groups and spirocyclic structure. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1416176-19-6) is a complex organic compound notable for its unique spirocyclic structure, which includes a tert-butyl group, an ethoxy moiety, and a carboxylate functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H33NO4, with a molecular weight of 339.48 g/mol. The spirocyclic structure is characterized by the presence of nitrogen and multiple carbon atoms, which contribute to its chemical reactivity and biological activity.

Key Structural Features:

FeatureDescription
Tert-butyl GroupEnhances lipophilicity and solubility
Ethoxy GroupMay influence the compound's interaction with biological targets
Carboxylate MoietyPotential for ionization and involvement in hydrogen bonding

Synthesis Pathways

The synthesis of this compound typically involves several steps, including the formation of the spirocyclic core followed by the introduction of functional groups. Common reagents used in the synthesis include various catalysts and solvents to optimize yield and purity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact mechanisms remain under investigation, but preliminary studies suggest potential applications in:

  • Antimicrobial Activity : Some derivatives of spirocyclic compounds have shown promise as antimicrobial agents.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antimicrobial Studies : A study investigated the antimicrobial properties of various spirocyclic compounds, including derivatives similar to this compound. Results indicated effective inhibition against Gram-positive bacteria, suggesting potential for development as an antibiotic agent .
  • Enzyme Interaction : Research focused on the enzyme inhibition potential of spirocyclic compounds revealed that certain structural modifications could enhance binding affinity to target enzymes, leading to increased efficacy in biological assays .
  • Cytotoxicity Assessments : Preliminary cytotoxicity tests conducted on cancer cell lines demonstrated that related compounds exhibited selective cytotoxic effects, indicating potential for therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylateC15H28N2O2Contains an amino group
Tert-butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylateC19H33NO4Similar structure with a methoxy group
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylateC15H25NO3Features a keto group

Properties

IUPAC Name

tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO4/c1-5-23-16(21)14-15-6-8-19(9-7-15)10-12-20(13-11-19)17(22)24-18(2,3)4/h15H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIHGGPBTCQGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC2(CC1)CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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